molecular formula C14H15N3O2S2 B2499266 N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034429-45-1

N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2499266
CAS No.: 2034429-45-1
M. Wt: 321.41
InChI Key: IIXZVBNNRWXNSI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that features a unique combination of thiazole, thiolane, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.

    Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the thiazole ring using alkylation reactions.

    Synthesis of the Pyridine Carboxamide: The pyridine ring is synthesized separately, and the carboxamide group is introduced through amidation reactions.

    Coupling of Thiazole and Pyridine Rings: The thiazole and pyridine rings are coupled using appropriate coupling agents and conditions.

    Formation of the Thiolane Ring: The thiolane ring is formed through cyclization reactions, and it is then attached to the pyridine ring via an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide: shares similarities with other thiazole and pyridine derivatives, such as:

Uniqueness

    Unique Structural Features: The combination of thiazole, thiolane, and pyridine rings in a single molecule is unique and contributes to its distinct chemical and biological properties.

    Distinct Applications: The compound’s unique structure allows for diverse applications in medicinal chemistry, materials science, and industrial chemistry, setting it apart from similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-9-7-16-14(21-9)17-13(18)10-2-4-15-12(6-10)19-11-3-5-20-8-11/h2,4,6-7,11H,3,5,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXZVBNNRWXNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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